8-(3-(benzyl(methyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-[3-[benzyl(methyl)amino]propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-15-13-27-17-18(24(3)21(29)25(4)19(17)28)22-20(27)26(15)12-8-11-23(2)14-16-9-6-5-7-10-16/h5-7,9-10,13H,8,11-12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYGHVHWGNSCFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN(C)CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3-(benzyl(methyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic derivative of imidazole and purine structures that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C21H26N6O2
- Molecular Weight: 394.48 g/mol
- CAS Number: 923109-74-4
The compound features a complex structure that includes an imidazo[2,1-f]purine core with a benzyl(methyl)amino propyl side chain. This unique configuration contributes to its biological activity by facilitating interactions with various molecular targets within biological systems.
Research indicates that 8-(3-(benzyl(methyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. This includes interference with kinases that play critical roles in cancer cell proliferation and survival .
- Receptor Binding : It interacts with various receptors that mediate cellular responses to external stimuli. These interactions can modulate downstream signaling pathways relevant to inflammation and cancer progression .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially protecting cells from oxidative stress-related damage .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Targeting Cancer Pathways : The compound has been reported to target pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cancer cell survival and proliferation .
Anti-inflammatory Effects
The compound also shows promise in reducing inflammation:
- Cytokine Modulation : It has been found to decrease the production of pro-inflammatory cytokines in cell culture models, suggesting a potential role in treating inflammatory diseases .
Antimicrobial Activity
Emerging data indicate antimicrobial properties:
- Bacterial Inhibition : The compound exhibits activity against certain bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Case Studies and Research Findings
Scientific Research Applications
Overview
The compound 8-(3-(benzyl(methyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure includes multiple methyl groups and a benzyl(methyl)amino propyl side chain, contributing to its diverse biological activities. This article explores its applications in scientific research and medicine.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Anticancer Properties
- Mechanism of Action : The compound has shown potential in inhibiting specific enzymes involved in cell proliferation. It interacts with molecular targets such as receptors and kinases that are crucial in cancer biology.
- Case Studies : Various studies have documented its efficacy against different cancer cell lines, demonstrating its ability to induce apoptosis and inhibit tumor growth.
Anti-inflammatory Effects
- The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
Antimicrobial Activity
- Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens, making it a candidate for further exploration in infectious disease treatment.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that create the imidazole core and introduce the side chains. Understanding the synthetic routes is essential for developing derivatives with enhanced biological activity.
| Step | Description |
|---|---|
| 1 | Formation of the imidazole core |
| 2 | Introduction of the benzyl(methyl)amino propyl side chain |
| 3 | Purification and characterization of the final product |
Research Applications
The compound's unique structure allows it to be utilized in various fields:
Medicinal Chemistry
- Used as a scaffold for developing new therapeutic agents targeting cancer and inflammatory diseases.
Biochemistry
- Investigated for its interactions with biomolecules, providing insights into cellular signaling pathways.
Pharmaceutical Development
- Explored for formulation into drug delivery systems due to its favorable pharmacokinetic properties.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes diverse chemical transformations due to its complex structure, which includes an imidazo[2,1-f]purine core, a benzyl(methyl)amino side chain, and multiple methyl groups. Key reaction types include:
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Substitution reactions : Alkylation or acylation of reactive positions (e.g., at nitrogen or oxygen centers).
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Cross-coupling reactions : Potential modification via palladium-mediated couplings (e.g., Suzuki or Heck reactions) if halide or boronic acid groups are introduced .
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Hydrolysis : Cleavage of amide or ester bonds under acidic/basic conditions.
-
Reduction/Oxidation : Modification of functional groups (e.g., oxidation of amines or reduction of carbonyls).
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Hydrogenolysis : Cleavage of benzyl groups (e.g., in debenzylating steps) .
Common Reagents and Conditions
Major Products Formed
The outcomes depend on the reaction type and conditions:
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Substitution : Introduction of new substituents (e.g., alkyl or aryl groups) at reactive sites .
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Cross-coupling : Formation of carbon-carbon bonds (e.g., arylated derivatives) .
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Hydrolysis : Breakdown into smaller fragments (e.g., cleavage of amide bonds) .
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Reduction : Conversion of carbonyls to alcohols or amines to amines .
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Hydrogenolysis : Removal of benzyl groups (e.g., debenzylated derivatives) .
Structural and Reactivity Insights
The compound’s structural complexity influences its reactivity:
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The benzyl(methyl)amino group may participate in hydrogenolysis or acylation.
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Methyl groups enhance stability but may undergo oxidation under strong conditions (e.g., KMnO₄).
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The imidazo[2,1-f]purine core provides sites for cross-coupling or substitution, depending on functionalization .
Comparison of Key Reactions
Preparation Methods
Cyclocondensation of Theophylline Derivatives
A widely reported approach involves modifying theophylline (1,3-dimethylxanthine) through bromination at position 8. For example, 8-bromotheophylline serves as a precursor for nucleophilic aromatic substitution (SNAr) reactions. In one protocol, 8-bromocaffeine (8-BC) was synthesized using N-bromosuccinimide (NBS) in dichloromethane/water, achieving quantitative yields. This intermediate undergoes cyclocondensation with amines to form the imidazo ring.
Introduction of the 3-(Benzyl(methyl)amino)propyl Side Chain
SNAr Reaction with Functionalized Amines
The 8-bromo intermediate reacts with amines under SNAr conditions. For instance, 8-BC treated with piperazine in DMF at 100°C yielded 8-piperazinyl caffeine (8-PC). Analogously, substituting piperazine with 3-(benzyl(methyl)amino)propylamine could install the desired side chain. However, steric hindrance from the bulky benzyl group may necessitate elevated temperatures or microwave assistance.
Alkylation of Secondary Amines
An alternative route involves introducing a propyl spacer first. For example, 8-(3-hydroxypropyl) derivatives were synthesized via alkylation of 8-BC with 3-bromopropanol. Subsequent conversion of the hydroxyl to an amine could involve:
- Mitsunobu reaction with phthalimide to install a protected amine.
- Deprotection with hydrazine.
- Reductive amination with benzaldehyde and methylamine to yield the benzyl(methyl)amino group.
Methylation at Positions 1, 3, and 7
Stepwise Methylation
Methyl groups are typically introduced early using methyl iodide or dimethyl sulfate. For example:
One-Pot Methylation
A patent described simultaneous methylation of a caffeine intermediate using excess methyl iodide and NaOH, achieving >90% yield for 1,3,7-trimethyl derivatives. This method could be applied post-cyclization.
Optimization and Challenges
Regioselectivity in Alkylation
Competing alkylation at N9 (purine) vs. N7 (imidazole) necessitates careful control. Polar aprotic solvents (DMF, DMSO) favor N7 alkylation, while protic solvents shift selectivity toward N9.
Side Chain Stability
The benzyl(methyl)amino group may undergo oxidation or demethylation under acidic conditions. Employing mild reagents (e.g., NaBH3CN for reductive amination) and inert atmospheres improves stability.
Purification Challenges
Intermediates often require column chromatography (silica gel, eluent: CH2Cl2/MeOH 20:1) or recrystallization from ethanol/water.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) typically shows >95% purity for final compounds.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| SNAr with pre-formed amine | 45–55 | Direct side chain installation | Low yield due to steric hindrance |
| Post-alkylation amination | 60–65 | Higher flexibility in side chain design | Multiple steps increase complexity |
| Solid-phase synthesis | 50–60 | Ease of purification | Requires specialized resins |
Q & A
Q. How can reaction conditions be optimized for scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
